molecular formula C27H27BrFNO5 B11081013 2-Methoxyethyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11081013
M. Wt: 544.4 g/mol
InChI Key: RRHFMTLSWBHFNB-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of substituents: The specific substituents (e.g., 3-bromo-4-fluorophenyl, 2-methoxyphenyl) can be introduced through various substitution reactions, such as halogenation and methoxylation.

    Esterification: The carboxylate group can be introduced through esterification reactions using appropriate alcohols and acids.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core or the substituents, such as reducing the bromo group to a hydrogen.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, methoxy groups, using reagents like bromine, iodine, and methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could lead to various halogenated or methoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, derivatives of quinoline are often investigated for their potential as drugs. This compound might be studied for its pharmacological properties, including its ability to interact with biological targets.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their diverse reactivity makes them suitable for various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug, structurally related to quinine.

    Cinchonine: A natural alkaloid with a quinoline structure.

Uniqueness

What sets 2-Methoxyethyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific substituents, which can impart unique biological and chemical properties

Properties

Molecular Formula

C27H27BrFNO5

Molecular Weight

544.4 g/mol

IUPAC Name

2-methoxyethyl 4-(3-bromo-4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27BrFNO5/c1-15-24(27(32)35-11-10-33-2)25(16-8-9-20(29)19(28)12-16)26-21(30-15)13-17(14-22(26)31)18-6-4-5-7-23(18)34-3/h4-9,12,17,25,30H,10-11,13-14H2,1-3H3

InChI Key

RRHFMTLSWBHFNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)F)Br)C(=O)OCCOC

Origin of Product

United States

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